An In-depth Technical Guide to (Difluoromethoxy)benzene (CAS 458-92-4)
An In-depth Technical Guide to (Difluoromethoxy)benzene (CAS 458-92-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (Difluoromethoxy)benzene, a key intermediate in various fields of chemical synthesis.
Physicochemical Properties
(Difluoromethoxy)benzene, also known as α,α-Difluoroanisole, is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 458-92-4 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O | [1][3] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Boiling Point | 140 °C | [1] |
| Density | 1.19 g/mL (at 20 °C) | [1] |
| Refractive Index (n20D) | 1.45 | [1] |
| Flash Point | 43.1 ± 19.0 °C | [2] |
| Solubility | Soluble in DMSO (28.82 mg/mL) | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Storage Temperature | 2 - 8 °C, Sealed in dry, Room Temperature | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (Difluoromethoxy)benzene. While full spectra are available from various chemical suppliers and databases, a summary of available data is provided below.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectrum available[5] |
| ¹⁹F NMR | Spectrum available[2][3] |
| ¹³C NMR | Spectrum available[5] |
| IR Spectroscopy | Spectrum available[5] |
| Mass Spectrometry (MS) | Spectrum available[5] |
| Raman Spectroscopy | Spectrum available[5] |
| Electron Spin Resonance (ESR) | Spectrum available[5] |
| UV-Vis Spectroscopy (λmax) | 270nm (in EtOH)[2] |
Synthesis Protocol
A common method for the synthesis of (Difluoromethoxy)benzene involves the reaction of phenol with trifluoromethane. A detailed experimental protocol is outlined below.
Reaction: Phenol + Trifluoromethane → (Difluoromethoxy)benzene
Materials:
-
Phenol (0.28 g, 0.003 mol)
-
Potassium hydroxide (KOH) (1.7 g, 0.03 mol)
-
Water (appropriate amount)
-
Dioxane (solvent)
-
Trifluoromethane gas
-
50 mL round bottom flask
Procedure:
-
Add phenol, potassium hydroxide, water, and dioxane to a 50 mL round bottom flask at room temperature.[2][6]
-
Bubble trifluoromethane gas through the reaction solution for 2 hours.[2][6]
-
After the gas introduction is complete, continue to stir the mixture at 50°C overnight.[2][6]
-
The yield of (Difluoromethoxy)benzene can be determined by ¹⁹F NMR analysis, which has been reported to be around 70%.[2][6]
Applications in Synthesis
(Difluoromethoxy)benzene is a versatile building block in organic synthesis, primarily due to the presence of the difluoromethoxy group.[1] This group can significantly enhance the biological activity and stability of target molecules.[1] Its primary applications are as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][7]
The difluoromethoxy group is a valuable pharmacophore in drug discovery, often used to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Its incorporation can lead to drugs with improved efficacy and reduced side effects.[1] In the agrochemical industry, it contributes to the development of more effective pesticides and herbicides.[1] Furthermore, in materials science, it is used to formulate polymers with enhanced thermal and chemical resistance.[1]
Safety and Handling
(Difluoromethoxy)benzene is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements:
-
H226: Flammable liquid and vapor[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should be performed in a well-ventilated area or a fume hood.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 458-92-4 | CAS DataBase [m.chemicalbook.com]
- 3. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]
- 5. (DIFLUOROMETHOXY)BENZENE(458-92-4) 1H NMR spectrum [chemicalbook.com]
- 6. (DIFLUOROMETHOXY)BENZENE | 458-92-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
